molecular formula C15H20BClO2 B6248761 2-(6-chloro-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1154741-18-0

2-(6-chloro-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6248761
CAS No.: 1154741-18-0
M. Wt: 278.6
InChI Key:
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Description

2-(6-chloro-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a chlorinated indene moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-chloro-2,3-dihydro-1H-indene with a boronic ester. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the indene derivative reacts with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The chlorine atom in the indene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Substituted indene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-chloro-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block in the synthesis of more complex molecules. Its boron-containing structure makes it a valuable intermediate in the formation of carbon-boron bonds, which are essential in various organic transformations.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug discovery and development. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents. Additionally, its boron atom can be used in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective delivery of boron to tumor cells followed by irradiation with neutrons.

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it a valuable component in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with biological molecules, allowing it to modulate their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. In the context of BNCT, the boron atom selectively accumulates in tumor cells, and upon neutron irradiation, it undergoes nuclear reactions that produce high-energy particles, leading to the destruction of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(6-bromo-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(6-fluoro-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom. This substitution can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs with different halogen substitutions. The chlorine atom can also participate in unique chemical reactions, further differentiating it from similar compounds.

Properties

CAS No.

1154741-18-0

Molecular Formula

C15H20BClO2

Molecular Weight

278.6

Purity

95

Origin of Product

United States

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